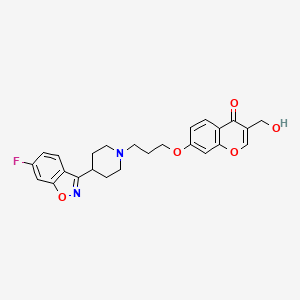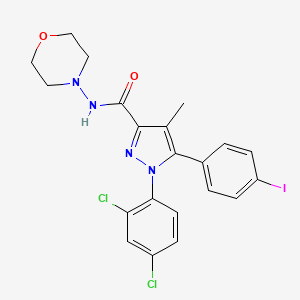
1-(2,4-Dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-4-morpholinyl-1H-pyrazole-3-carboxamide
説明
AM281 is a potent and selective central cannabinoid (CB1) receptor antagonist/inverse agonist (Kis = 12 nM and 4,200 nM for CB1 and CB2, respectively). Structurally, it is an analog of the CB1 inverse agonist rimonabant. It has no effect on the vanilloid TRPV1 receptor. AM281 has been used to evaluate the potential effects of compounds at CB1.4,5 It has also been used to study the membrane localization and cycling of CB1.6
1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-(4-morpholinyl)-3-pyrazolecarboxamide is a member of pyrazoles and a ring assembly.
科学的研究の応用
Cognitive Effects Post-Morphine Withdrawal
AM 281 has been studied for its potential to mitigate memory deficits following naloxone-precipitated morphine withdrawal in mice. This application explores the role of the endocannabinoid system in cognitive functions during opioid withdrawal .
Locomotor Activity Modulation
As a selective CB1 cannabinoid receptor antagonist/inverse agonist, AM 281 has been observed to increase locomotor activity when administered systemically in vivo, indicating its potential application in the study of movement disorders .
Acetylcholine Release in Hippocampus
AM 281 acts as a SPECT ligand and has been shown to potentiate the electrically-evoked release of acetylcholine from hippocampal slices, which is crucial for learning and memory processes. It also prevents inhibition of acetylcholine release by cannabimimetic drugs .
Selective CB1 Receptor Antagonism
The compound’s high affinity for CB1 receptors and negligible effect on CB2 receptors makes it a valuable tool for studying the central cannabinoid system and its implications in various physiological processes .
作用機序
Target of Action
AM 281 is a selective antagonist/inverse agonist of the CB1 cannabinoid receptor . The CB1 receptor is a G protein-coupled receptor primarily expressed in the brain . It plays a crucial role in memory, mood, appetite, and pain sensation .
Mode of Action
AM 281 interacts with the CB1 receptor, exhibiting high affinity with a Ki value of 12 nM . It inhibits the CB2 receptor with a Ki value of 13000 nM . As an antagonist, it prevents the activation of the CB1 receptor, thereby inhibiting the effects of endogenous cannabinoids or exogenous substances like THC .
Biochemical Pathways
The primary biochemical pathway affected by AM 281 is the endocannabinoid system . By acting as an antagonist at the CB1 receptor, AM 281 can modulate the effects of cannabinoids, which are involved in various physiological processes such as pain sensation, mood, and memory .
Pharmacokinetics
AM 281 exhibits good solubility in DMSO . It is insoluble in water, which may affect its bioavailability . The compound is less lipophilic compared to its analog SR 141716A
Result of Action
AM 281 has been shown to improve memory performance in animal models . For instance, it has been used to study its effects on memory deficit following naloxone-precipitated morphine withdrawal in mice . It was found that AM 281 may prevent memory deficit post morphine withdrawal by inhibiting cannabinoid receptors .
Action Environment
The action of AM 281 can be influenced by various environmental factors. For instance, the presence of other drugs (like morphine) can impact the efficacy of AM 281 . Additionally, the compound’s stability and action may be affected by storage conditions . It is recommended to store the compound at -20°C .
特性
IUPAC Name |
1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-morpholin-4-ylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2IN4O2/c1-13-19(21(29)26-27-8-10-30-11-9-27)25-28(18-7-4-15(22)12-17(18)23)20(13)14-2-5-16(24)6-3-14/h2-7,12H,8-11H2,1H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFFBPZYXRNAIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C(=O)NN2CCOCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2IN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601122269 | |
| Record name | 1-(2,4-Dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-4-morpholinyl-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601122269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
557.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-4-morpholinyl-1H-pyrazole-3-carboxamide | |
CAS RN |
202463-68-1 | |
| Record name | 1-(2,4-Dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-4-morpholinyl-1H-pyrazole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202463-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AM 281 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202463681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,4-Dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-4-morpholinyl-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601122269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AM281 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AM-281 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SBP4A4DYH2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is AM281's primary molecular target?
A: AM281 is a selective antagonist of the cannabinoid receptor type 1 (CB1R) [, , , , , , , , , ].
Q2: How does AM281 interact with CB1R?
A: AM281 binds to CB1R, preventing the binding of endogenous cannabinoids like anandamide and 2-arachidonoylglycerol (2-AG) [, , , , ]. This binding inhibits the activation of CB1R and its downstream signaling pathways [, , ].
Q3: Does AM281 show any agonistic activity at CB1R?
A: While primarily an antagonist, some studies suggest AM281 might exhibit inverse agonist properties, meaning it can reduce the basal activity of CB1R in certain contexts [, , , ].
Q4: What are the downstream effects of AM281 binding to CB1R?
A: Blocking CB1R with AM281 can influence various physiological processes, including neurotransmitter release, neuronal excitability, cell proliferation, and inflammatory responses [, , , , , , , , , , , ].
Q5: Does AM281 interact with cannabinoid receptor type 2 (CB2R)?
A: AM281 displays significantly lower affinity for CB2R compared to CB1R, suggesting high selectivity for CB1R [, , , , ].
Q6: What is the molecular formula and weight of AM281?
A: The molecular formula of AM281 is C20H19Cl2IN4O2, and its molecular weight is 529.18 g/mol [].
Q7: Is there any spectroscopic data available for AM281?
A: While the provided research abstracts do not include specific spectroscopic data, detailed characterization would likely involve techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) [].
Q8: How does the iodine atom in AM281 contribute to its activity?
A: The iodine atom in AM281, replacing the chlorine atom found in the related compound SR141716A, contributes to its high binding affinity for CB1R []. This substitution likely enhances its interaction with the receptor binding pocket.
Q9: What is the route of administration for AM281 in preclinical studies?
A: AM281 has been administered through various routes in animal studies, including intravenous (i.v.), intraperitoneal (i.p.), intrathecal (i.t.), and subcutaneous (s.c.) injections [, , , , , , , , , , , , ].
Q10: Are there any studies on the absorption, distribution, metabolism, and excretion (ADME) of AM281?
A: In vitro metabolism studies using rat liver microsomes have identified metabolites formed through modifications of the morpholine ring []. Further research is needed to understand the complete ADME profile of AM281.
Q11: What types of in vitro and in vivo models have been used to study AM281?
A: AM281 has been investigated in various in vitro models, including cell cultures of hippocampal neurons, glioma cells, vascular smooth muscle cells, and prostate cancer cells [, , , ]. In vivo studies have utilized rodent models of septic shock, neuropathic pain, anxiety, cognitive deficits, and liver fibrosis [, , , , , , , , , , , , ].
Q12: What are some key findings from in vivo studies using AM281?
A12: Studies utilizing AM281 have demonstrated its ability to:
- Improve survival rates in rat models of septic shock [, ].
- Reduce neurologic dysfunction in a rat model of cecal ligation and puncture [].
- Improve memory performance in mice undergoing morphine withdrawal [, ].
- Reduce inflammatory pain and edema in mice models [, ].
- Attenuate liver fibrosis in a mouse model [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



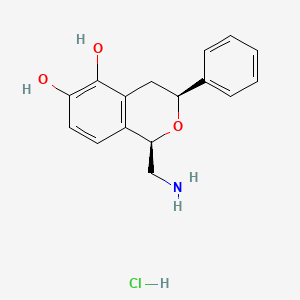
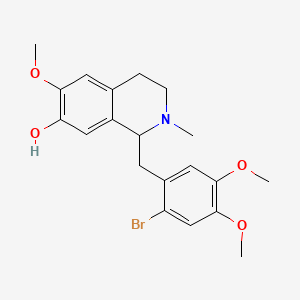
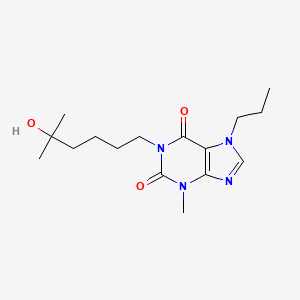
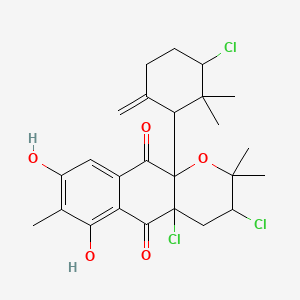
![[(1S,2R,3S,4R)-1-acetyloxy-5-cyano-3,7-dihydroxy-3-methyl-4-(2-methylpropanoyloxy)-6,11-dioxo-2,4-dihydro-1H-benzo[b]carbazol-2-yl] 2-methylpropanoate](/img/structure/B1664750.png)


![2-[({2-[(1Z)-3-(Dimethylamino)prop-1-enyl]-4-fluorophenyl}sulfonyl)amino]-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid](/img/structure/B1664756.png)
![(7R)-5-chloro-3-phenyl-7,8-dihydrofuro[2,3-g][1,2]benzoxazole-7-carboxylic acid](/img/structure/B1664757.png)


